molecular formula C15H13ClN4O2S2 B12129722 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

Cat. No.: B12129722
M. Wt: 380.9 g/mol
InChI Key: IWTFLQIGFYTVIK-UHFFFAOYSA-N
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Description

5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-chloropyrimidine, ethylthiol, and 6-methoxy-1,3-benzothiazole. The synthesis could involve:

    Nucleophilic substitution: Reacting 2-chloropyrimidine with ethylthiol under basic conditions to form 2-(ethylsulfanyl)pyrimidine.

    Amidation: Coupling the intermediate with 6-methoxy-1,3-benzothiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.

    Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted pyrimidines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

Industry

In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloropyrimidine derivatives: Known for their diverse biological activities.

    Benzothiazole derivatives: Often studied for their potential as anti-cancer and antimicrobial agents.

Uniqueness

The unique combination of the pyrimidine, benzothiazole, and ethylsulfanyl groups in this compound may confer distinct biological activities and properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H13ClN4O2S2

Molecular Weight

380.9 g/mol

IUPAC Name

5-chloro-2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C15H13ClN4O2S2/c1-3-23-14-17-7-9(16)12(19-14)13(21)20-15-18-10-5-4-8(22-2)6-11(10)24-15/h4-7H,3H2,1-2H3,(H,18,20,21)

InChI Key

IWTFLQIGFYTVIK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl

Origin of Product

United States

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